molecular formula C84H158N6O40 B6313491 Succinimidyl-PEG(4)-[PEG(8)-OMe]3 CAS No. 1333154-74-7

Succinimidyl-PEG(4)-[PEG(8)-OMe]3

Cat. No.: B6313491
CAS No.: 1333154-74-7
M. Wt: 1892.2 g/mol
InChI Key: PBOIXLBDYFZCBL-UHFFFAOYSA-N
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Description

Succinimidyl-PEG(4)-[PEG(8)-OMe]3 is a versatile chemical compound widely used in scientific research. It is a polyethylene glycol (PEG) derivative with succinimidyl ester groups, which facilitate bioconjugation and drug delivery. This compound is particularly valued for its ability to improve the solubility, stability, and biocompatibility of various molecules, making it an essential tool in targeted therapies and diagnostic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Succinimidyl-PEG(4)-[PEG(8)-OMe]3 typically involves the reaction of polyethylene glycol with succinimidyl esters. The process begins with the activation of PEG by reacting it with succinic anhydride to form PEG-succinate. This intermediate is then reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the succinimidyl ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity. The final product is typically purified using techniques like column chromatography and characterized using spectroscopic methods.

Chemical Reactions Analysis

Types of Reactions

Succinimidyl-PEG(4)-[PEG(8)-OMe]3 primarily undergoes substitution reactions due to the presence of the succinimidyl ester groups. These groups react with primary amines to form stable amide bonds .

Common Reagents and Conditions

    Reagents: Primary amines, N-hydroxysuccinimide (NHS), dicyclohexylcarbodiimide (DCC)

    Conditions: Reactions are typically carried out in aqueous or organic solvents at pH 7-9 for the formation of amide bonds.

Major Products

The major products formed from these reactions are PEGylated molecules, which have improved solubility, stability, and reduced immunogenicity .

Scientific Research Applications

Succinimidyl-PEG(4)-[PEG(8)-OMe]3 has a wide range of applications in scientific research:

    Chemistry: Used as a crosslinker in the synthesis of polymers and hydrogels.

    Biology: Facilitates the conjugation of proteins, peptides, and other biomolecules, enhancing their solubility and stability.

    Medicine: Employed in drug delivery systems to improve the pharmacokinetics and reduce the immunogenicity of therapeutic agents.

    Industry: Used in the formulation of cosmetics and personal care products to enhance their stability and performance.

Mechanism of Action

The mechanism of action of Succinimidyl-PEG(4)-[PEG(8)-OMe]3 involves the formation of stable amide bonds with primary amines on target molecules. This covalent conjugation improves the solubility, stability, and biocompatibility of the conjugated molecules. The PEG chains provide a steric shield, reducing nonspecific interactions and immunogenic recognition .

Comparison with Similar Compounds

Similar Compounds

  • NHS-PEG2-Maleimide
  • NHS-PEG4-Maleimide
  • NHS-PEG6-Maleimide
  • NHS-PEG8-Maleimide
  • NHS-PEG12-Maleimide
  • NHS-PEG24-Maleimide

Uniqueness

Succinimidyl-PEG(4)-[PEG(8)-OMe]3 is unique due to its specific PEG chain length and the presence of multiple PEG units, which provide enhanced solubility and stability compared to other PEG derivatives. Its ability to form stable conjugates with primary amines makes it particularly valuable in bioconjugation and drug delivery applications .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[2-[2-[3-[[1,3-bis[2-[2-[2-[2-[2-[2-[2-[2-(3-methoxypropanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-[2-[2-[2-[2-[2-[2-[2-[2-(3-methoxypropanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C84H158N6O40/c1-99-17-9-77(92)86-14-22-104-27-32-109-37-40-112-43-46-115-49-52-118-55-58-121-61-64-124-67-70-127-73-84(74-128-71-68-125-65-62-122-59-56-119-53-50-116-47-44-113-41-38-110-33-28-105-23-15-87-78(93)10-18-100-2,75-129-72-69-126-66-63-123-60-57-120-54-51-117-48-45-114-42-39-111-34-29-106-24-16-88-79(94)11-19-101-3)89-80(95)12-20-102-25-30-107-35-36-108-31-26-103-21-13-85-76(91)5-4-6-83(98)130-90-81(96)7-8-82(90)97/h4-75H2,1-3H3,(H,85,91)(H,86,92)(H,87,93)(H,88,94)(H,89,95)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBOIXLBDYFZCBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCC(COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCOC)(COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCOC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCCC(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C84H158N6O40
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1892.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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